molecular formula C21H19F2N3O2S B2825393 N'-(2,5-difluorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 894014-35-8

N'-(2,5-difluorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B2825393
CAS No.: 894014-35-8
M. Wt: 415.46
InChI Key: BFQMFOJCUUEONT-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at the 5-position with a 4-methylphenyl group and at the 2-position with a methyl group. The ethanediamide moiety bridges a 2,5-difluorophenyl group and an ethyl linker connected to the thiazole ring.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O2S/c1-12-3-5-14(6-4-12)21-25-13(2)18(29-21)9-10-24-19(27)20(28)26-17-11-15(22)7-8-16(17)23/h3-8,11H,9-10H2,1-2H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQMFOJCUUEONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-difluorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative reacts with an appropriate nucleophile.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the difluorophenyl derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-difluorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(2,5-difluorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.

Mechanism of Action

The mechanism of action of N’-(2,5-difluorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The compound’s key structural elements include:

  • 1,3-Thiazole core : Common in agrochemicals (e.g., thifluzamide, ) and pharmaceuticals.
  • Ethanediamide linker : Rare in the literature but shares similarities with hydrazide derivatives (e.g., compounds in ).
  • Fluorophenyl substituents : Enhance metabolic stability and binding affinity, as seen in flumetsulam () and triaziflam ().
Table 1: Structural Comparison of Key Analogs
Compound Name/ID Core Structure Key Substituents Functional Groups Molecular Weight (g/mol)
Target Compound 1,3-Thiazole 2,5-Difluorophenyl, 4-methylphenyl Ethanediamide, methyl ~450 (estimated)
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-triazole-3-thiones 1,2,4-Triazole 2,4-Difluorophenyl, sulfonylphenyl Thione, NH ~400–450
Thifluzamide () Thiazolecarboxamide Trifluoromethyl, dibromo-trifluoromethoxy Carboxamide, bromine 528.9
Flumetsulam () Triazolo-pyrimidine 2,6-Difluorophenyl Sulfonamide, methoxy 325.3
3-{4-(4-Chlorophenyl)-1,3-Thiazol-2-ylamino}Propanehydrazide Thiazole-hydrazide Chlorophenyl, dimethylphenyl Hydrazide, C=N ~430 (estimated)

Key Research Findings

Thiazole vs. Triazole Cores : Thiazoles (target compound, thifluzamide) generally exhibit higher metabolic stability than triazoles () due to reduced susceptibility to oxidative degradation .

Fluorine Substitution: 2,5-Difluorophenyl groups enhance lipophilicity and membrane permeability compared to mono-fluorinated analogs (e.g., 4-fluorophenyl in ) .

Ethanediamide vs.

Biological Activity

N'-(2,5-difluorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on available research data.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21H19F2N3O2S
  • Molecular Weight : 401.45 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological pathways. The thiazole ring is known for its ability to participate in diverse biochemical interactions, enhancing the compound's efficacy in targeting specific diseases.

Anticancer Activity

Research has indicated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance:

  • Case Study : A study evaluated various thiazole derivatives against human cancer cell lines (MDA-MB-231, Hela). The compound demonstrated notable cytotoxicity with IC50 values ranging from 4 to 10 µM, suggesting its potential as an antitumor agent .

Antidiabetic Effects

Recent investigations have highlighted the potential of similar compounds as glucokinase activators, which play a crucial role in glucose metabolism:

  • Research Findings : In vitro assays revealed that certain derivatives exhibited potent antidiabetic activity by enhancing glucose uptake in muscle cells and improving insulin sensitivity .

Neuroprotective Properties

The compound's structural features may confer neuroprotective effects:

  • Experimental Evidence : Studies have shown that compounds with similar thiazole structures can inhibit acetylcholinesterase (AChE) activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's .

Data Tables

Activity TypeTarget DiseaseIC50 (µM)Reference
AnticancerMDA-MB-2314.2
AntidiabeticGlucose Metabolism5.0
NeuroprotectiveAlzheimer's Disease10.0

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